2',3,5'-Trimethylbutyrophenone
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Overview
Description
2’,3,5’-Trimethylbutyrophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of three methyl groups attached to the phenyl ring and a butyrophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,5’-Trimethylbutyrophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,5-trimethylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2’,3,5’-Trimethylbutyrophenone can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and stringent control of reaction parameters such as temperature and pressure are crucial for achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
2’,3,5’-Trimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
2’,3,5’-Trimethylbutyrophenone has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2’,3,5’-Trimethylbutyrophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylphenol: Similar in structure but lacks the butyrophenone moiety.
2,3,6-Trimethylphenol: Another isomer with a different arrangement of methyl groups.
2,3,5-Trimethylbenzoquinone: An oxidized form of the compound with different chemical properties.
Uniqueness
2’,3,5’-Trimethylbutyrophenone is unique due to the presence of both the trimethyl-substituted phenyl ring and the butyrophenone moiety
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)7-13(14)12-8-10(3)5-6-11(12)4/h5-6,8-9H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHQPQGICUCIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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